molecular formula C19H15BrO2 B14517565 2-[(4-Bromophenyl)(4-hydroxyphenyl)methyl]phenol CAS No. 63175-19-9

2-[(4-Bromophenyl)(4-hydroxyphenyl)methyl]phenol

Cat. No.: B14517565
CAS No.: 63175-19-9
M. Wt: 355.2 g/mol
InChI Key: ZKGULOJARMWPFU-UHFFFAOYSA-N
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Description

2-[(4-Bromophenyl)(4-hydroxyphenyl)methyl]phenol is an organic compound that features a bromine atom and a hydroxyl group attached to a benzene ring. This compound is part of the broader class of bromophenols, which are known for their diverse applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromophenyl)(4-hydroxyphenyl)methyl]phenol typically involves electrophilic halogenation of phenol with bromine. This process introduces the bromine atom into the phenol structure, resulting in the formation of the desired compound . The reaction conditions often include the use of a polar organic solvent and a catalyst to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions, where phenol is treated with bromine under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromophenyl)(4-hydroxyphenyl)methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Bromophenyl)(4-hydroxyphenyl)methyl]phenol is unique due to its specific combination of bromine and hydroxyl groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

63175-19-9

Molecular Formula

C19H15BrO2

Molecular Weight

355.2 g/mol

IUPAC Name

2-[(4-bromophenyl)-(4-hydroxyphenyl)methyl]phenol

InChI

InChI=1S/C19H15BrO2/c20-15-9-5-13(6-10-15)19(14-7-11-16(21)12-8-14)17-3-1-2-4-18(17)22/h1-12,19,21-22H

InChI Key

ZKGULOJARMWPFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)Br)O

Origin of Product

United States

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